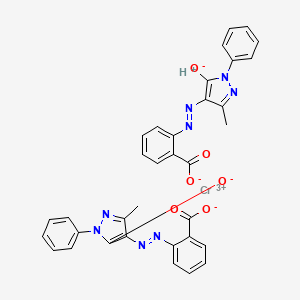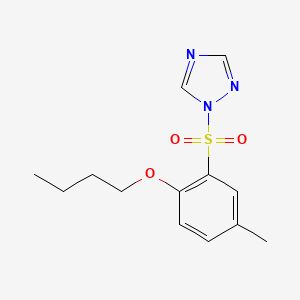
Acid yellow 121
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is characterized by its bright yellow color and is primarily used in various industrial applications, including textile dyeing, leather coloring, and as a colorant in inks and coatings . The compound is known for its good solubility in organic solvents and its stability under sunlight, making it a preferred choice for high-grade colorant applications .
Aplicaciones Científicas De Investigación
Acid Yellow 121 has a wide range of applications in scientific research, including:
Chemistry: Used as a pH indicator and in the synthesis of other complex organic compounds.
Biology: Employed in staining techniques for microscopic analysis of biological tissues.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Widely used in the textile, leather, and ink industries for its vibrant color and stability.
Safety and Hazards
While specific safety data for Acid Yellow 121 is not available, general safety measures for handling chemicals should be followed. These include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Acid Yellow 121 typically involves a multi-step process starting with the diazotization of o-aminobenzoic acid. This is followed by a coupling reaction with 1-phenyl-3-methyl-5-pyrazolone to form an azo compound. The reaction conditions include dissolving 350 grams of o-aminobenzoic acid in 500 grams of hydrochloric acid, followed by the addition of 185 grams of sodium nitrite for diazotization. The resulting diazo liquid is then added to 400 grams of 1-phenyl-3-methyl-5-pyrazolone for the coupling reaction .
Industrial Production Methods: In industrial settings, the production of this compound involves additional steps to enhance the yield and purity of the dye. After the coupling reaction, the azo compound undergoes complexation and substitution reactions. The complexation reaction involves adding an acid-binding agent and a complexing agent to the azo suspension, followed by heating at various temperatures ranging from 120°C to 155°C. The final substitution reaction involves the addition of a nonionic surfactant to obtain the finished product .
Análisis De Reacciones Químicas
Types of Reactions: Acid Yellow 121 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its application in various fields.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: The reduction of this compound typically involves the use of reducing agents such as sodium dithionite or zinc dust in the presence of an acid.
Substitution: Substitution reactions often involve the use of nucleophiles like amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include various derivatives of the original azo compound, which can be used for different applications depending on the desired properties .
Mecanismo De Acción
The mechanism of action of Acid Yellow 121 involves its interaction with various molecular targets. In biological systems, it can bind to proteins and nucleic acids, altering their structure and function. The dye’s azo group (-N=N-) is particularly reactive and can undergo reduction to form aromatic amines, which can further interact with cellular components. These interactions can lead to changes in cellular processes, making this compound useful in various diagnostic and therapeutic applications .
Comparación Con Compuestos Similares
Acid Yellow 17: Another azo dye with similar applications but different solubility and stability properties.
Solvent Yellow 29: Known for its use in solvent-based inks and coatings.
Acid Yellow 36: Used in textile dyeing with different fastness properties compared to Acid Yellow 121.
Uniqueness: this compound stands out due to its excellent solubility in organic solvents, bright color, and stability under sunlight. These properties make it particularly suitable for high-grade colorant applications in various industries .
Propiedades
IUPAC Name |
chromium(3+);hydron;2-[(3-methyl-5-oxido-1-phenylpyrazol-4-yl)diazenyl]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C17H14N4O3.Cr/c2*1-11-15(16(22)21(20-11)12-7-3-2-4-8-12)19-18-14-10-6-5-9-13(14)17(23)24;/h2*2-10,22H,1H3,(H,23,24);/q;;+3/p-3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJZTWVYOORNGFM-UHFFFAOYSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H+].CC1=NN(C(=C1N=NC2=CC=CC=C2C(=O)[O-])[O-])C3=CC=CC=C3.CC1=NN(C(=C1N=NC2=CC=CC=C2C(=O)[O-])[O-])C3=CC=CC=C3.[Cr+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H25CrN8O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00897452 |
Source


|
| Record name | Acid Yellow 121 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00897452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
693.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5601-29-6 |
Source


|
| Record name | Acid Yellow 121 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00897452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(4-butoxy-3-methylphenyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B1173041.png)

![1-[(4-butoxy-1-naphthyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B1173044.png)
